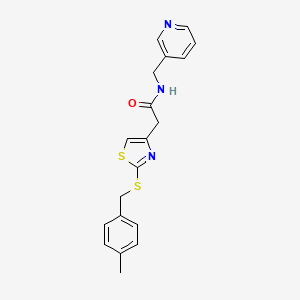

4-(3-Methylphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(3-Methylphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a carboxylic acid group attached to the 5-position of the pyrimidine. The 2-position of the pyrimidine is substituted with a morpholine ring, which is a six-membered ring containing an oxygen and a nitrogen atom. The 4-position of the pyrimidine is substituted with a phenyl ring, which is a six-membered carbon ring, with a methyl group at the 3-position .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and functional groups. The presence of the nitrogen atoms in the pyrimidine and morpholine rings, the oxygen in the morpholine and carboxylic acid groups, and the aromatic phenyl ring would all contribute to the compound’s chemical behavior .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could participate in acid-base reactions, the nitrogen atoms in the pyrimidine and morpholine rings could act as nucleophiles, and the phenyl ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group and the nitrogen atoms could increase its solubility in water, while the phenyl and pyrimidine rings could contribute to its stability .Wissenschaftliche Forschungsanwendungen

Parkinson's Disease Imaging

One study focused on the synthesis of [11C]HG-10-102-01 as a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease. The research involved synthesizing the reference standard and its precursor, followed by preparation of the target tracer through O-[11C]methylation. The synthesis yielded a radiochemical purity of >99% and a specific activity indicating its potential for PET imaging applications in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).

Peptidomimetic Chemistry

Another study presented a convenient route to synthesize enantiopure Fmoc-protected morpholine-3-carboxylic acid, showcasing its compatibility with solid-phase peptide synthesis. This synthesis facilitates the application of Fmoc-morpholine-3-carboxylic acid in peptidomimetic chemistry, allowing for the creation of novel peptide analogs (Sladojevich, Trabocchi, & Guarna, 2007).

Inhibition of Tumor Necrosis Factor

Research into 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives highlighted their importance as intermediates that inhibit tumor necrosis factor alpha and nitric oxide. A green synthetic method was established for these compounds, suggesting their potential therapeutic applications in inflammation and cancer treatment (Lei, Wang, Xiong, & Lan, 2017).

Antimicrobial Activity

Another significant contribution is the development of novel heterocyclic compounds containing a cyclopenta[d]thieno[2,3-b]pyridine moiety. These compounds were synthesized for their potential antimicrobial activities, indicating the broad applicability of morpholine and pyrimidine derivatives in developing new antimicrobial agents (Zaki, El-Dean, Radwan, & Ammar, 2020).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with proteins such as the mitogen-activated protein kinase 1, insulin receptor, and insulin receptor substrate 1 . These proteins play crucial roles in cellular processes such as cell growth, metabolism, and insulin signaling.

Mode of Action

These interactions may lead to changes in the conformation and activity of the target proteins, thereby affecting the cellular processes they are involved in .

Biochemical Pathways

The downstream effects of these changes could include alterations in cell proliferation, metabolism, and glucose homeostasis .

Result of Action

These changes could potentially have therapeutic implications in conditions such as cancer and diabetes .

Eigenschaften

IUPAC Name |

4-(3-methylphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-11-3-2-4-12(9-11)14-13(15(20)21)10-17-16(18-14)19-5-7-22-8-6-19/h2-4,9-10H,5-8H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOIEVSXDRFMKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=NC=C2C(=O)O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2916215.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2916217.png)

![N-propyl-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2916218.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2916220.png)

![1-(3,4-Dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2916221.png)

![3-(4-Isobutylphenyl)-6-({[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2916222.png)

![3-methoxy-N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)benzamide](/img/structure/B2916225.png)

![6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2916231.png)

![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide](/img/structure/B2916232.png)